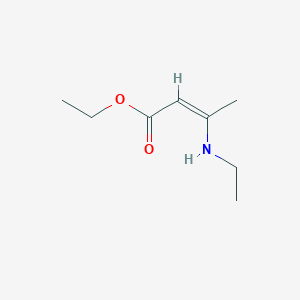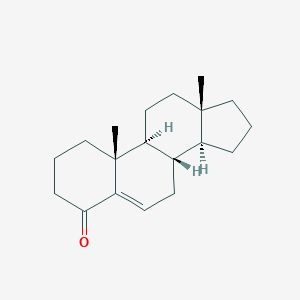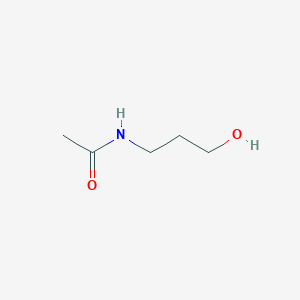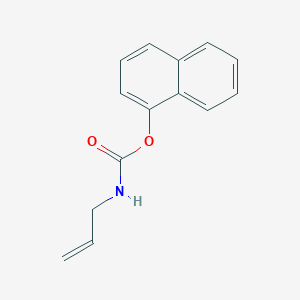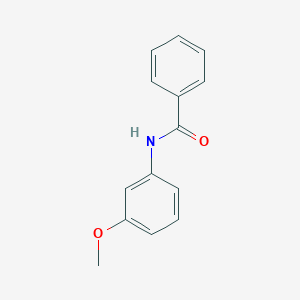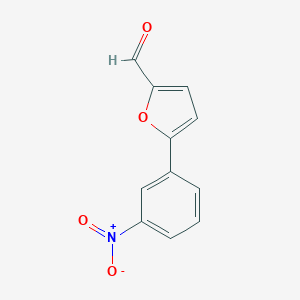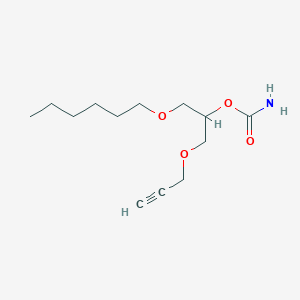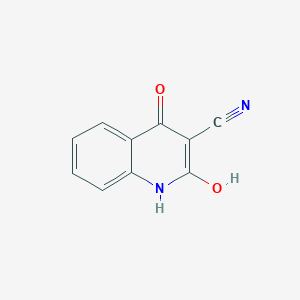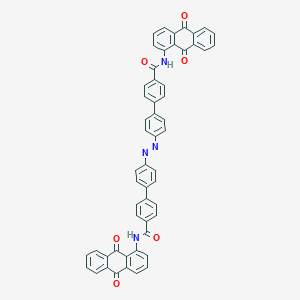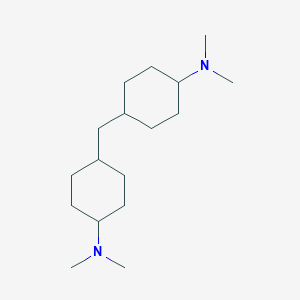![molecular formula C25H26 B076563 [Cyclohexyl(diphenyl)methyl]benzene CAS No. 13619-64-2](/img/structure/B76563.png)
[Cyclohexyl(diphenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Cyclohexyl(diphenyl)methyl]benzene, also known as benzhydrol, is a white crystalline compound with the chemical formula C19H20O. It is commonly used in organic synthesis as a reducing agent and as a precursor to other compounds. Benzhydrol has also been studied for its potential applications in various scientific research fields.
Mecanismo De Acción
Benzhydrol acts as a reducing agent in organic synthesis reactions. It donates electrons to other molecules, causing them to become reduced. This process can be used to synthesize a wide range of organic compounds.
Efectos Bioquímicos Y Fisiológicos
Benzhydrol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antioxidant properties and may have potential as a natural preservative in food and cosmetic products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzhydrol is a relatively inexpensive and readily available compound, making it a useful reagent in organic synthesis. However, it can be difficult to handle and store due to its high reactivity and sensitivity to air and moisture.
Direcciones Futuras
There are several potential future directions for research on [Cyclohexyl(diphenyl)methyl]benzene. It may be studied further for its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, its antioxidant properties could be explored for use in food and cosmetic products. Further research could also be conducted on its potential toxicity and environmental impacts.
Métodos De Síntesis
Benzhydrol can be synthesized through the reduction of benzophenone with sodium borohydride in the presence of a solvent such as ethanol or methanol. The reaction produces [Cyclohexyl(diphenyl)methyl]benzene and sodium borate as byproducts.
Aplicaciones Científicas De Investigación
Benzhydrol has been studied for its potential applications in various scientific research fields. It has been used as a reagent in the synthesis of various organic compounds such as chiral alcohols, ketones, and esters. Benzhydrol has also been used as a starting material for the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
13619-64-2 |
|---|---|
Nombre del producto |
[Cyclohexyl(diphenyl)methyl]benzene |
Fórmula molecular |
C25H26 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
[cyclohexyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H26/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-3,5-10,13-18,24H,4,11-12,19-20H2 |
Clave InChI |
JHLYVSBGDNZKPC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
Cyclohexyltriphenylmethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



